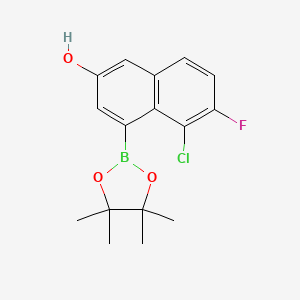
7-nitro-N-(prop-2-ynyl)-2,1,3-benzoxadiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine is a fluorescent compound widely used in various scientific fields. Its unique structure, which includes a nitro group and a benzoxadiazole ring, makes it highly valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of a propynyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce high-quality 7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine.
Analyse Des Réactions Chimiques
Types of Reactions
7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the propynyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzoxadiazole ring.
Applications De Recherche Scientifique
7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cellular imaging to track biological processes and visualize cellular components.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mécanisme D'action
The mechanism by which 7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.
1-Palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine: A fluorescent analog of phosphatidylcholine used in lipid studies.
Uniqueness
7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine is unique due to its combination of a nitro group and a propynyl group, which provides distinct chemical reactivity and fluorescent properties. This makes it particularly valuable for applications requiring specific molecular interactions and high sensitivity in detection.
Propriétés
Formule moléculaire |
C9H6N4O3 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
4-nitro-N-prop-2-ynyl-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C9H6N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h1,3-4,10H,5H2 |
Clé InChI |
PWABGHWBAXRPAK-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine](/img/structure/B13928759.png)

![3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B13928772.png)

![6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B13928777.png)
![tert-Butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13928786.png)


![Ethyl[4,4']bipiperidinyl-1-yl-acetate](/img/structure/B13928797.png)

